2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This compound features both aromatic and nitro functional groups, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with a suitable halogenating agent to form 2,3-dimethylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then reacted with 4-methoxy-2-nitroaniline under basic conditions to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Purification steps: Such as recrystallization or chromatography to obtain a high-purity product.
Quality control: To ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and bases: For hydrolysis reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted aromatics: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the effects of nitro and methoxy groups on biological activity.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its functional groups, such as nitro reduction or aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group.
2-(2,3-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group.
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-5-4-6-16(12(11)2)24-10-17(20)18-14-8-7-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPUKKOYMNXZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.